![molecular formula C36H32N2O4 B4840530 N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide)](/img/structure/B4840530.png)
N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide)
Overview
Description
N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide), also known as DPA, is a chemical compound that has been widely used in scientific research for its unique properties. DPA is a white crystalline powder that is soluble in most organic solvents and has a melting point of 214-217°C. It is a derivative of diphenylacetic acid and is commonly used as a ligand in metal-catalyzed reactions.
Mechanism of Action
The mechanism of action of N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide) is not well understood. However, it is believed that N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide) acts as a chelating agent, binding to metal ions and facilitating their catalytic activity. N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide) has been shown to be effective in a variety of metal-catalyzed reactions, including cross-coupling, hydrogenation, and oxidation reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide). However, it has been shown to be non-toxic and non-carcinogenic in animal studies. N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide) has also been shown to have low acute toxicity in rats and rabbits.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide) in lab experiments is its unique properties as a ligand in metal-catalyzed reactions. N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide) has been shown to be effective in a variety of reactions, making it a versatile tool for organic synthesis. However, one of the limitations of using N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide) is its high cost, which can limit its use in large-scale reactions.
Future Directions
There are several future directions for research on N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide). One area of interest is the development of new catalysts for organic reactions using N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide) as a ligand. Another area of interest is the use of N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide) in the development of new materials with unique properties. Additionally, further studies on the biochemical and physiological effects of N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide) are needed to fully understand its potential uses in medicine and other fields.
In conclusion, N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide) is a unique chemical compound that has been widely used in scientific research for its properties as a ligand in metal-catalyzed reactions. While there is limited information available on its biochemical and physiological effects, N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide) has been shown to be non-toxic and non-carcinogenic in animal studies. Its high cost is a limitation, but there are several future directions for research on N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide), including the development of new catalysts and materials, and further studies on its potential uses in medicine.
Scientific Research Applications
N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide) has been widely used in scientific research for its unique properties as a ligand in metal-catalyzed reactions. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. N,N'-(2,5-dimethoxy-1,4-phenylene)bis(2,2-diphenylacetamide) has also been used in the development of new catalysts for organic reactions.
properties
IUPAC Name |
N-[4-[(2,2-diphenylacetyl)amino]-2,5-dimethoxyphenyl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2O4/c1-41-31-23-30(38-36(40)34(27-19-11-5-12-20-27)28-21-13-6-14-22-28)32(42-2)24-29(31)37-35(39)33(25-15-7-3-8-16-25)26-17-9-4-10-18-26/h3-24,33-34H,1-2H3,(H,37,39)(H,38,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAYDLTXZZWAJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2,2-diphenylacetyl)amino]-2,5-dimethoxyphenyl]-2,2-diphenylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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